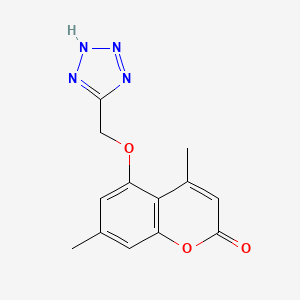

4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Description

Properties

IUPAC Name |

4,7-dimethyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-7-3-9(19-6-11-14-16-17-15-11)13-8(2)5-12(18)20-10(13)4-7/h3-5H,6H2,1-2H3,(H,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPMRPZGZFPQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group. This step often requires the use of a catalyst such as copper(I) iodide and is carried out under mild conditions.

Methylation: The final step involves the methylation of the chromen-2-one core at the 4 and 7 positions using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of tetrazole derivatives, including 4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one, as promising candidates for antitubercular agents. A notable study synthesized a series of coumarin derivatives aimed at inhibiting the enoyl acyl carrier protein reductase (InhA) enzyme, which is crucial for the survival of Mycobacterium tuberculosis (Mtb). Among these derivatives, the tetrazole compound exhibited significant antitubercular effects with a minimum inhibitory concentration (MIC) of 15 μg/mL against the H37Rv strain of Mtb and demonstrated effectiveness against mutant strains as well .

Mechanism of Action:

The mechanism involves binding to the InhA enzyme's active site, where it inhibits enzymatic activity. The binding affinity was confirmed through molecular docking studies, indicating that both the coumarin ring and the tetrazole moiety are essential for activity . The compound's ability to penetrate human macrophages further enhances its therapeutic potential by suppressing intracellular growth of the bacteria.

Other Therapeutic Applications

Beyond its antitubercular properties, tetrazole-substituted coumarins are being explored for other therapeutic uses:

- Antimicrobial Activity : Research indicates that these compounds may possess broad-spectrum antimicrobial properties.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

- Antioxidant Properties : The presence of the coumarin structure is associated with antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Synthesis and Biological Evaluation

In a study focused on synthesizing new derivatives of coumarin for antitubercular activity, researchers designed a series of compounds that included the target molecule. The synthesized compounds were evaluated for their ability to inhibit Mtb growth and their interaction with the InhA enzyme. The results indicated that modifications to the tetrazole moiety could enhance biological activity and selectivity .

Case Study 2: Structure-Activity Relationship (SAR)

Another important aspect of research on this compound involves understanding its structure-activity relationship (SAR). By altering substituents on the coumarin backbone and tetrazole group, researchers have been able to identify key features that contribute to enhanced potency against Mtb. This knowledge is crucial for guiding future drug design efforts aimed at developing more effective antitubercular agents.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation, disrupt bacterial cell wall synthesis, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

3-Benzyl-4,7-Dimethyl-5-(2-Oxo-2-Phenylethoxy)-2H-Chromen-2-One (STK829352)

- Core Structure : Coumarin with 4,7-dimethyl groups.

- Key Differences: Position 5 Substituent: A 2-oxo-2-phenylethoxy group replaces the tetrazole methoxy. This ketone-phenoxy group introduces greater hydrophobicity compared to the polar tetrazole.

- Molecular Weight : 398.46 vs. ~380–400 (estimated for the target compound).

- Implications : The ketone group may limit hydrogen-bonding interactions critical for enzyme binding, whereas the tetrazole in the target compound could mimic carboxylate groups in enzyme substrates .

3-Hexyl-5-Hydroxy-4,7-Dimethyl-2H-Chromen-2-One

- Core Structure : Coumarin with 4,7-dimethyl groups.

- Key Differences :

- Position 5 Substituent : A hydroxy group replaces the tetrazole methoxy. Hydroxy groups participate in hydrogen bonding but lack the bulk and electronic diversity of tetrazole.

- Position 3 Substituent : A hexyl chain increases lipophilicity, classifying this compound as an irritant (Hazard Class: IRRITANT ).

- Molecular Weight : 274.35 vs. higher for the tetrazole derivative.

- Implications : The hydroxy group may limit metabolic stability compared to the tetrazole, which resists enzymatic hydrolysis .

Non-Coumarin Derivatives with Tetrazole Moieties

Diaplasinin

- Core Structure : Indole-naphthalene hybrid.

- Key Similarity : A 6-(1H-tetrazol-5-ylmethoxy) substituent on naphthalene, analogous to the tetrazole methoxy group in the target compound.

- Molecular Weight : 501.60 vs. ~380–400 (target compound).

- Implications: Diaplasinin’s tetrazole group is critical for fibrinolytic impairment treatment, suggesting that the tetrazole in the target compound may similarly enhance bioactivity through zinc coordination or charge interactions .

Coumarin-Thiazole Hybrids

3-(3-(4-Methoxyphenyl)-2-(Phenylimino)-2,3-Dihydrothiazol-5-yl)-2H-Chromen-2-One

- Core Structure : Coumarin fused with a thiazole ring.

- Key Differences :

Comparative Data Table

Biological Activity

4,7-Dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one, a hybrid compound incorporating both coumarin and tetrazole moieties, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships.

The synthesis of this compound typically involves the reaction of a hydroxycoumarin derivative with chloroacetonitrile, followed by cycloaddition with sodium azide to form the tetrazole ring. The final product is characterized using various spectroscopic methods such as NMR and IR spectroscopy, confirming the presence of both coumarin and tetrazole functionalities.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity : The compound showed IC50 values of 10.7 µM against Paca-2 (pancreatic cancer), 8.8 µM against Mel-501 (melanoma), and 10.9 µM against A-375 (skin cancer) cell lines, indicating potent anticancer activity compared to standard treatments like erlotinib and sorafenib .

- Mechanism of Action : The compound induces apoptosis in cancer cells by increasing the levels of pro-apoptotic proteins such as caspase-3 and cytochrome c while downregulating anti-apoptotic markers like PD-1. Flow cytometry analysis revealed an increase in pre-G1 phase cells, suggesting DNA fragmentation typical of apoptotic processes .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:

- Antibacterial Effects : The synthesized coumarin-tetrazole derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Most compounds displayed moderate to good antibacterial activity with zones of inhibition ranging from 12 mm to 20 mm at a concentration of 100 µg/mL .

- Antifungal Activity : Similarly, antifungal assays indicated moderate effectiveness against fungi such as Aspergillus niger and Candida albicans, further supporting its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the tetrazole or coumarin moieties significantly impact biological activity:

| Compound Variation | IC50 (µM) | Activity Type |

|---|---|---|

| Parent Coumarin | 40 | Low cytotoxicity |

| Tetrazole Substituted | 10.7 | High cytotoxicity |

| Hydroxy Group Addition | 15 | Moderate activity |

These findings suggest that specific structural features enhance the compound’s interaction with biological targets, making it a promising candidate for further development in drug discovery.

Case Studies

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histological examinations revealed significant apoptosis in tumor tissues.

- Clinical Implications : Given its dual action against cancer and microbial pathogens, this compound could be explored for combination therapies that target multiple pathways in disease progression.

Q & A

Q. What are the optimal synthetic routes for 4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the chromen-2-one core followed by functionalization. Key steps include:

- Core synthesis : Condensation of salicylaldehyde derivatives with ethyl acetoacetate under basic conditions (e.g., piperidine catalysis) to form 4,7-dimethyl-2H-chromen-2-one .

- Tetrazole coupling : Introduction of the tetrazole-methoxy group via nucleophilic substitution or Mitsunobu reactions. For example, coupling 5-(hydroxymethyl)tetrazole with brominated chromen-2-one intermediates using catalysts like NaH or Pd-based systems .

- Purification : Recrystallization from ethanol or DMF/EtOH mixtures, monitored by TLC and characterized via NMR and IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.